4-Amino-3-(1H-indol-2-yl)-1H-1,2,4-triazole-5(4H)-thione

Catalog No.
S16159314
CAS No.
M.F
C10H9N5S
M. Wt
231.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-(1H-indol-2-yl)-1H-1,2,4-triazole-5(4H)-...

Product Name

4-Amino-3-(1H-indol-2-yl)-1H-1,2,4-triazole-5(4H)-thione

IUPAC Name

4-amino-3-(1H-indol-2-yl)-1H-1,2,4-triazole-5-thione

Molecular Formula

C10H9N5S

Molecular Weight

231.28 g/mol

InChI

InChI=1S/C10H9N5S/c11-15-9(13-14-10(15)16)8-5-6-3-1-2-4-7(6)12-8/h1-5,12H,11H2,(H,14,16)

InChI Key

OBULITBSESJPHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=NNC(=S)N3N

4-Amino-3-(1H-indol-2-yl)-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound characterized by its unique structure which includes a triazole ring and an indole moiety. Its molecular formula is C10H9N5SC_{10}H_{9}N_{5}S with a molecular weight of 231.28 g/mol. The compound features a thione functional group, which is significant for its biological activity and chemical reactivity . The presence of both the amino and thione groups enhances its potential as a pharmacological agent.

Typical of thiazole and triazole derivatives. These include:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Thione-thiol tautomerism: The compound can exist in tautomeric forms, where the thione group can convert to a thiol under certain conditions, affecting its reactivity and biological properties .
  • Condensation reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines, which are crucial in synthesizing more complex derivatives.

4-Amino-3-(1H-indol-2-yl)-1H-1,2,4-triazole-5(4H)-thione exhibits a range of biological activities, primarily due to the presence of the triazole and indole structures. Research indicates that compounds with similar scaffolds show significant antitumor, antibacterial, antifungal, and antiviral properties . Specifically, derivatives of this compound have been evaluated for their inhibitory effects on cyclin-dependent kinases (CDK4 and CDK6), which are critical in cell cycle regulation and cancer proliferation .

The synthesis of 4-Amino-3-(1H-indol-2-yl)-1H-1,2,4-triazole-5(4H)-thione typically involves several steps:

  • Formation of the indole derivative: Starting from indole or substituted indoles, the initial reaction may involve hydrazine derivatives to introduce the amino group.
  • Triazole formation: The reaction of the indole derivative with thiocarbonyl compounds (like carbon disulfide) under basic conditions leads to the formation of the triazole ring.
  • Thione introduction: The final step often involves adjusting conditions to stabilize the thione form through tautomerization or by direct synthesis methods that favor thione formation .

This compound has potential applications in medicinal chemistry due to its biological activities. It serves as a scaffold for developing new pharmaceuticals targeting:

  • Cancer therapies (due to its activity against CDK enzymes).
  • Antimicrobial agents (exhibiting broad-spectrum activity against bacteria and fungi).
  • Antiviral drugs.

The unique structural features allow for modifications that can enhance efficacy and reduce side effects .

Interaction studies have shown that 4-Amino-3-(1H-indol-2-yl)-1H-1,2,4-triazole-5(4H)-thione interacts effectively with various biological targets. For example:

  • Binding studies: These have demonstrated its ability to bind to specific enzymes involved in cancer progression.
  • Inhibition assays: Compounds derived from this structure have been tested for their inhibitory effects on β-lactamases, showing promise in overcoming antibiotic resistance by inhibiting enzyme activity .

Several compounds share structural similarities with 4-Amino-3-(1H-indol-2-yl)-1H-1,2,4-triazole-5(4H)-thione. Here are some notable examples:

Compound NameStructureKey Features
4-Amino-3-(phenyl)-1H-1,2,4-triazole-5(4H)-thioneStructureExhibits strong antibacterial properties; used in drug design .
4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thioneStructureShows potential as an anti-inflammatory agent; modified phenolic group enhances solubility .
5-(indolyl)-3-amino-1H-1,2,4-triazoleStructureFocused on anti-cancer properties; similar indole structure contributes to activity against CDK enzymes .

Uniqueness

The uniqueness of 4-Amino-3-(1H-indol-2-yl)-1H-1,2,4-triazole-5(4H)-thione lies in its specific combination of an indole moiety with a triazole-thione framework. This combination enhances its binding affinity to biological targets while providing diverse pathways for chemical modification and optimization in drug development.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

231.05786648 g/mol

Monoisotopic Mass

231.05786648 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-15

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